molecular formula C15H11ClO4 B3125219 4-Formyl-2-methoxyphenyl 2-chlorobenzoate CAS No. 321726-59-4

4-Formyl-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B3125219
CAS No.: 321726-59-4
M. Wt: 290.7 g/mol
InChI Key: PXMDYNSNBXIDHA-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 2-chlorobenzoate is an organic compound with the molecular formula C15H11ClO4. It is a derivative of benzoic acid and is characterized by the presence of a formyl group, a methoxy group, and a chlorine atom attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate typically involves the esterification of 4-formyl-2-methoxyphenol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-Formyl-2-methoxyphenyl 2-carboxybenzoate.

    Reduction: 4-Hydroxymethyl-2-methoxyphenyl 2-chlorobenzoate.

    Substitution: 4-Formyl-2-methoxyphenyl 2-aminobenzoate or 4-Formyl-2-methoxyphenyl 2-thiolbenzoate.

Scientific Research Applications

4-Formyl-2-methoxyphenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy and chlorine substituents can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-2-methoxyphenyl 4-chlorobenzoate: Similar structure but with the chlorine atom at a different position.

    4-Formyl-2-methoxyphenyl 2-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine.

    4-Formyl-2-methoxyphenyl 2-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

4-Formyl-2-methoxyphenyl 2-chlorobenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups on the benzene ring provides a unique balance of electronic effects, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-19-14-8-10(9-17)6-7-13(14)20-15(18)11-4-2-3-5-12(11)16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMDYNSNBXIDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801206469
Record name Benzoic acid, 2-chloro-, 4-formyl-2-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321726-59-4
Record name Benzoic acid, 2-chloro-, 4-formyl-2-methoxyphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321726-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-, 4-formyl-2-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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